3-(1-Piperidinyl)cyclobutanamine

Übersicht

Beschreibung

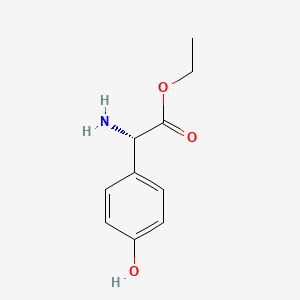

3-(1-Piperidinyl)cyclobutanamine is a compound with the molecular formula C9H18N2 . It is a part of the piperidine class of compounds, which are important synthetic fragments for designing drugs .

Synthesis Analysis

The synthesis of piperidine derivatives, such as this compound, has been a topic of interest in recent scientific literature . Various intra- and intermolecular reactions have been used to form piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . For instance, Arumugam et al. synthesized spirooxindolopyrrolidine-embedded piperidinone with potential anticancer activity through a three-component 1,3-dipolar cycloaddition and subsequent enamine reaction .

Molecular Structure Analysis

The molecular structure of this compound consists of a cyclobutane ring attached to a piperidine ring . The compound has a molecular weight of 154.26 .

Chemical Reactions Analysis

Piperidine derivatives, including this compound, are involved in various chemical reactions. These include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions . In one example, a stable radical anion is produced from the starting imine in the first reduction step, followed by the nucleophilic attack of the radical anion on the terminal dihaloalkane, forming a radical .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 154.25 and a predicted density of 1.030±0.06 g/cm3 . The compound is also predicted to have a boiling point of 215.1±8.0 °C .

Wissenschaftliche Forschungsanwendungen

Synthesis of Piperidines : One application involves the synthesis of alkoxy-substituted donor-acceptor cyclobutanes and their use in stereoselective synthesis of piperidines. This process is catalyzed by ytterbium triflate, highlighting its potential in organic synthesis (Moustafa & Pagenkopf, 2010).

Natural Product Synthesis : Research has also focused on the total synthesis and structural revision of natural products closely related to the piperarborenines. These compounds feature a cyclobutane ring and are known for their biological activity, underscoring the significance of cyclobutane derivatives in medicinal chemistry (Frébault & Maulide, 2012).

Pharmacological Studies : The compound has been used in pharmacological studies to develop novel synthetic methodology for compounds with 3-piperidino-cyclobutoxy motifs. This approach has shown an increase in H3 receptor affinity, indicating potential applications in drug discovery (Wijtmans et al., 2010).

Nonpeptidic Agonists Synthesis : It has been utilized in the synthesis of a novel class of nonpeptidic glucagon-like peptide-1 (GLP-1) receptor agonists. This demonstrates its utility in developing new therapeutic agents (Liu et al., 2012).

Chemical Analysis in Biological Matrices : The compound has been identified in studies analyzing psychoactive substances in biological matrices, showcasing its relevance in forensic and toxicological research (De Paoli et al., 2013).

Synthesis of Piperidinamide Dimers : Research includes the isolation of new piperidinamide dimers from natural sources, where the cyclobutane framework plays a crucial role. This work contributes to the understanding of natural products and their potential applications (Sharma et al., 1999).

Safety and Hazards

The safety information for 3-(1-Piperidinyl)cyclobutanamine indicates that it is classified under GHS05 and GHS07 . The hazard statements include H302, H314, and H335 . Precautionary measures include P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P403+P233, P405, and P501 .

Zukünftige Richtungen

The future directions for 3-(1-Piperidinyl)cyclobutanamine and similar compounds involve further exploration of their synthesis and potential applications. Piperidines play a significant role in the pharmaceutical industry, and the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Moreover, the pharmaceutical applications of synthetic and natural piperidines, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing the piperidine moiety, are areas of ongoing research .

Wirkmechanismus

Target of Action

3-(1-Piperidinyl)cyclobutanamine, also known as 3-piperidin-1-ylcyclobutan-1-amine, is a compound that contains a piperidine ring . Piperidine derivatives are known to interact with a variety of targets in the body, including norepinephrine, dopamine, and serotonin transporters . These transporters play crucial roles in the regulation of neurotransmitter levels in the synaptic cleft, thereby influencing various physiological processes such as mood, attention, and pain perception .

Mode of Action

It is known that piperidine derivatives can act as blockers at monoamine transporters . This means that they can inhibit the reuptake of neurotransmitters like norepinephrine, dopamine, and serotonin, leading to an increase in the concentration of these neurotransmitters in the synaptic cleft . This can result in enhanced neurotransmission and changes in neuronal activity .

Biochemical Pathways

Given its potential interaction with monoamine transporters, it may influence the signaling pathways associated with these neurotransmitters . For instance, increased dopamine levels can activate the dopamine signaling pathway, which plays a key role in reward, motivation, and motor control .

Pharmacokinetics

It’s known that piperidine derivatives can be metabolized in the liver, and their metabolites can be excreted in the urine .

Result of Action

By blocking the reuptake of neurotransmitters, it could potentially lead to changes in neuronal activity and neurotransmission . This could result in various physiological effects, depending on the specific neurotransmitters involved and the regions of the brain affected .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the presence of other drugs or substances, the individual’s health status, genetic factors, and the specific physiological environment within the body . .

Eigenschaften

IUPAC Name |

3-piperidin-1-ylcyclobutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2/c10-8-6-9(7-8)11-4-2-1-3-5-11/h8-9H,1-7,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPCFYUJKIUDIFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2CC(C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(3-Chloropyrazin-2-yl)piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B1399448.png)

![1-[4-[(6-Chloropyridin-3-yl)methyl]piperidin-1-yl]ethanone](/img/structure/B1399452.png)

![1-[3-(3-Chloropyrazin-2-yl)piperidin-1-yl]ethanone](/img/structure/B1399453.png)

![[(Oxan-4-yl)methyl][(pyridin-3-yl)methyl]amine](/img/structure/B1399463.png)

![[(Oxan-4-yl)methyl][(pyridin-4-yl)methyl]amine](/img/structure/B1399464.png)